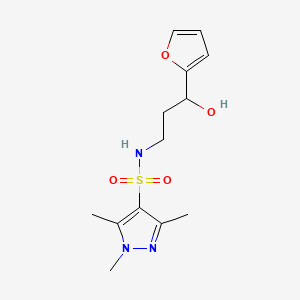

N-((2Z,4E)-1-(butylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

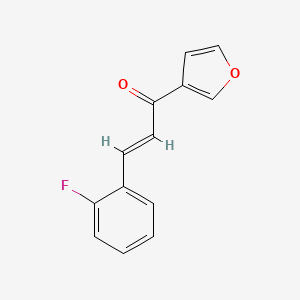

The compound is a benzamide derivative with a conjugated diene system. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .

Molecular Structure Analysis

The compound contains a benzene ring, indicating aromaticity, and a conjugated diene, which suggests the possibility of resonance structures. The presence of the amide functional group could result in hydrogen bonding .Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones. The conjugated diene could potentially undergo Diels-Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Mechanism of Action

N-((2Z,4E)-1-(butylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)benzamide works by binding to calcium ions and removing them from solution. When calcium ions are removed, the concentration of free calcium in solution decreases. This decrease in calcium concentration can have a variety of effects on cellular processes, depending on the specific process being studied.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit muscle contraction by removing calcium from muscle cells. This compound has also been shown to inhibit the release of neurotransmitters by removing calcium from nerve cells. Additionally, this compound has been shown to affect gene expression by altering the concentration of calcium in the nucleus of cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2Z,4E)-1-(butylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)benzamide in lab experiments is that it is a highly specific calcium chelator. This means that it can selectively remove calcium ions from solution without affecting other ions or molecules. However, one limitation of using this compound is that it can be difficult to control the concentration of free calcium ions in solution. This can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-((2Z,4E)-1-(butylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)benzamide. One area of interest is the role of calcium in cancer cells. It has been suggested that calcium signaling may play a role in cancer cell proliferation and survival, and this compound could be a useful tool for studying this process. Additionally, this compound could be used to study the effects of calcium on stem cell differentiation, as well as the role of calcium in various neurological disorders.

Synthesis Methods

N-((2Z,4E)-1-(butylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)benzamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound typically begins with the reaction of 2,4-pentanedione with benzaldehyde to form a chalcone intermediate. This intermediate is then reacted with butylamine and benzoyl chloride to form the final product, this compound.

Scientific Research Applications

N-((2Z,4E)-1-(butylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)benzamide is widely used in scientific research to study the role of calcium in various biological processes. Calcium is a crucial signaling molecule that is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By removing calcium from solution, this compound can help researchers to better understand the role of calcium in these processes.

Safety and Hazards

properties

IUPAC Name |

N-[(2Z,4E)-1-(butylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-2-3-17-23-22(26)20(16-10-13-18-11-6-4-7-12-18)24-21(25)19-14-8-5-9-15-19/h4-16H,2-3,17H2,1H3,(H,23,26)(H,24,25)/b13-10+,20-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVCLSNBOTTWNY-GHAMAFACSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)/C(=C/C=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2942365.png)

![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)

![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)

![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2942371.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)